molecular formula C24H27N3O3S2 B2618227 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941913-30-0

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2618227
CAS No.: 941913-30-0
M. Wt: 469.62
InChI Key: PMCKPDNGOMXTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 targets the N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide pathway, which is involved in the activation of B-cell receptors (BCRs) and other immune receptors. This compound plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 inhibits this compound by binding to its kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell activation and proliferation, induce apoptosis, and modulate the immune response. In cancer cells, TAK-659 has been shown to induce cell death and sensitize cells to chemotherapy and other targeted therapies. In autoimmune diseases, TAK-659 has been shown to reduce inflammation and autoantibody production. TAK-659 has also been shown to modulate the immune response in allergic and inflammatory disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and low toxicity. However, TAK-659 has some limitations, including its limited solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to explore its potential use in combination with other targeted therapies or chemotherapy for the treatment of cancer. Another direction is to investigate its use in the treatment of other autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis and formulation of TAK-659 to improve its efficacy and pharmacokinetic properties.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the synthesis of the thiazole and benzamide moieties, followed by coupling and sulfonation reactions. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been studied in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and allergic rhinitis.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-24(2,3)19-11-9-17(10-12-19)21-16-31-23(25-21)26-22(28)18-7-6-8-20(15-18)32(29,30)27-13-4-5-14-27/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKPDNGOMXTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.